Leucopelargonidin

Antibacterial Molecular Docking FtsZ Inhibitor

Leucopelargonidin (CAS 520-17-2) is a structurally unique flavan-3,4-diol that cannot be functionally replaced by generic flavonoids or flavan-3-ols. Its superior binding free energy of -27.25 kcal/mol against S. aureus FtsZ protein outperforms analogs like aromadendrin (-13.38 kcal/mol), establishing it as a validated computational lead for novel antibacterial development targeting MRSA. Procure authentic, high-purity material to ensure reproducible SAR studies, anthocyanin pathway enzymology (LAR inhibition; IC50=0.46 mM), and in vivo metabolic investigations leveraging its distinctive hypocholesterolemic mechanism.

Molecular Formula C15H14O6
Molecular Weight 290.27 g/mol
CAS No. 520-17-2
Cat. No. B191709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeucopelargonidin
CAS520-17-2
Synonyms2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol
Molecular FormulaC15H14O6
Molecular Weight290.27 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2C(C(C3=C(C=C(C=C3O2)O)O)O)O)O
InChIInChI=1S/C15H14O6/c16-8-3-1-7(2-4-8)15-14(20)13(19)12-10(18)5-9(17)6-11(12)21-15/h1-6,13-20H
InChIKeyFSVMLWOLZHGCQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Leucopelargonidin (CAS 520-17-2) – A Flavan-3,4-diol Leucoanthocyanidin for Specialized Research and Biosynthetic Studies


Leucopelargonidin (CAS 520-17-2) is a colourless chemical compound belonging to the leucoanthocyanidin class of flavonoids, specifically a flavan-3,4-diol [1]. With a molecular formula of C₁₅H₁₄O₆ and a molecular weight of 290.27 g/mol , it serves as a critical biosynthetic intermediate in the anthocyanin pathway [2]. Its structure, featuring a flavan backbone with hydroxyl groups at the C3 and C4 positions, distinguishes it from the more common flavan-3-ols (catechins) [3]. This compound is naturally found in various plant sources, including *Albizia lebbeck*, *Anacardium occidentale* (cashew), and *Zea mays* (corn), and is slightly soluble in water with weakly acidic properties [1].

Why Leucopelargonidin (CAS 520-17-2) Cannot Be Replaced by Other Flavonoids


Substituting leucopelargonidin with a generic flavonoid or even a closely related analog is scientifically unsound due to its unique structural and functional role. Unlike the more common flavan-3-ols (catechins) which are monomeric precursors for proanthocyanidins, leucopelargonidin is a flavan-3,4-diol that serves as a dedicated precursor specifically for pelargonidin-based anthocyanins [1]. Furthermore, computational and *in vitro* studies demonstrate that its biological activity is highly structure-dependent; for instance, leucopelargonidin exhibits a markedly superior binding affinity for the bacterial cell division protein FtsZ compared to the structurally similar aromadendrin [2]. In enzymatic assays, its inhibitory potency and specificity differ significantly from other leucoanthocyanidins and flavonoids [3]. These quantifiable differences underscore why a non-specific substitute cannot replicate the compound's precise biochemical behavior or research utility, making the procurement of authentic leucopelargonidin essential for targeted investigations.

Leucopelargonidin (CAS 520-17-2): Quantified Differentiation from Key Comparators


Leucopelargonidin Exhibits Superior Binding Free Energy Against FtsZ Protein Compared to Aromadendrin

In a computational study screening 1165 phytochemicals, leucopelargonidin demonstrated the most favorable binding free energy against the *S. aureus* cell division protein FtsZ. Its binding free energy (-27.25 kcal/mol) was significantly lower than that of the comparator molecule, Aromadendrin (-13.38 kcal/mol), indicating a stronger predicted interaction [1].

Antibacterial Molecular Docking FtsZ Inhibitor

Leucopelargonidin Demonstrates a Unique Hypocholesterolemic Mechanism Compared to Glibenclamide

An *in vivo* study in moderately diabetic rats demonstrated that a glycoside of leucopelargonidin and the standard antidiabetic drug glibenclamide both achieved similar reductions in hypercholesterolemia. However, leucopelargonidin uniquely enhanced the fecal excretion of sterols and bile acids, a mechanism of action not observed with glibenclamide [1].

Antidiabetic Hypolipidemic In Vivo Pharmacology

Leucopelargonidin Shows Weaker Inhibitory Potency on Leucoanthocyanidin Reductase Compared to Leucocyanidin

In enzymatic assays, 3,4-trans-leucopelargonidin acts as an inhibitor of leucoanthocyanidin reductase (EC 1.17.1.3). Its inhibitory potency (IC₅₀ = 0.46 mM) is approximately 3.8-fold weaker than that of the closely related analog, 3,4-trans-leucocyanidin (IC₅₀ = 0.12 mM) [1].

Enzyme Inhibition Flavonoid Biosynthesis Kinetics

Antioxidant Efficacy of Leucopelargonidin Derivative is Attenuated Compared to Quercetin Due to Methylation

A study comparing the antioxidant effects of flavonoids in hyperlipidemic rats found that a methylated derivative of leucopelargonidin (5,7-dimethyl ether of leucopelargonidin 3-O-α-L-rhamnoside) exhibited slower antioxidant action compared to the non-methylated flavonoid quercetin [1]. The research attributed this reduced activity to the methylation of two hydroxyl groups on the leucopelargonidin derivative.

Antioxidant Lipid Peroxidation Flavonoid

Leucopelargonidin (CAS 520-17-2): Principal Research and Industrial Use Cases Based on Evidence


Lead Compound for FtsZ-Targeted Antibacterial Drug Discovery

Leverage leucopelargonidin as a validated computational lead molecule for developing novel antibacterial agents. Its superior binding free energy (-27.25 kcal/mol) against the *S. aureus* FtsZ protein, compared to Aromadendrin (-13.38 kcal/mol) [1], makes it an ideal starting point for medicinal chemistry optimization, structure-activity relationship (SAR) studies, and *in vivo* validation against methicillin-resistant *Staphylococcus aureus* (MRSA).

Biosynthetic Precursor for Pelargonidin-Derived Anthocyanin Studies

Use leucopelargonidin as the definitive biosynthetic intermediate in studies of the anthocyanin pathway. As the direct substrate for the conversion into pelargonidin-based pigments [1], it is an essential tool for plant genetics and metabolic engineering research focused on flower color, fruit pigmentation, and the production of natural red colorants.

Enzymology Research on Leucoanthocyanidin Reductase (LAR) and Pathway Regulation

Employ leucopelargonidin as a key research tool for *in vitro* enzymology studies of leucoanthocyanidin reductase (LAR). Its specific IC₅₀ value of 0.46 mM provides a quantitative benchmark for enzyme kinetics and allows for comparative studies with other substrates and inhibitors like leucocyanidin (IC₅₀ = 0.12 mM) to elucidate structure-function relationships in proanthocyanidin biosynthesis [1].

Investigating Novel Antidiabetic Mechanisms Involving Cholesterol Excretion

Utilize leucopelargonidin in *in vivo* diabetic models to explore a unique hypocholesterolemic mechanism. Unlike glibenclamide, leucopelargonidin enhances the fecal excretion of sterols and bile acids while controlling blood glucose and lipids [1]. This makes it a valuable compound for studying alternative pathways of cholesterol metabolism and developing new combination therapies for diabetes management.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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